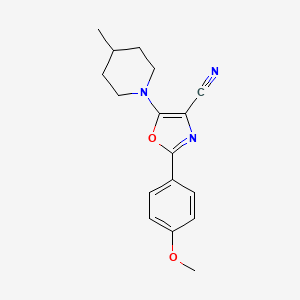![molecular formula C20H14BrN5S B15024792 6-Bromo-4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline](/img/structure/B15024792.png)
6-Bromo-4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE is a complex heterocyclic compound that incorporates multiple functional groups, including a bromine atom, a triazole ring, a thiadiazole ring, and a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of hydrazinyl derivatives with ortho esters, leading to the annulation of the triazole ring on the thiadiazole.
Coupling with Quinoline: The final step involves the coupling of the triazolothiadiazole intermediate with a quinoline derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and thiadiazole rings.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized triazole or thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolothiadiazole core and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]pyridines: These compounds have a triazole ring fused with a pyridine ring and are known for their diverse pharmacological properties.
Uniqueness
6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE is unique due to the presence of the quinoline moiety, which enhances its potential interactions with biological targets and contributes to its distinct pharmacological profile.
Eigenschaften
Molekularformel |
C20H14BrN5S |
|---|---|
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
6-(6-bromo-2-phenylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H14BrN5S/c1-2-18-23-24-20-26(18)25-19(27-20)15-11-17(12-6-4-3-5-7-12)22-16-9-8-13(21)10-14(15)16/h3-11H,2H2,1H3 |
InChI-Schlüssel |
KEFQMALMWONRBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B15024718.png)

![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15024726.png)
![6-(4-Chlorophenyl)-2-[4-(propan-2-yl)benzyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B15024742.png)
![2-(4-(sec-Butyl)phenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B15024745.png)


![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B15024782.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B15024786.png)
![2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024804.png)
![13-amino-11-(4-methoxyphenyl)-3,5-dimethyl-7-oxo-4,14-dioxatricyclo[8.4.0.02,6]tetradeca-1(10),2,5,8,12-pentaene-12-carbonitrile](/img/structure/B15024811.png)
![(2E)-2-cyano-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B15024817.png)
![N-(1,3-benzodioxol-5-yl)-3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B15024821.png)
![methyl 2-[1-(4-butoxy-3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15024829.png)
